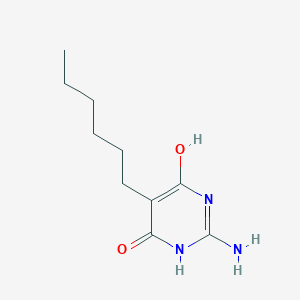
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their roles in biological systems, particularly in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a hexyl-substituted malononitrile with urea or thiourea in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential roles in nucleic acid analogs or enzyme inhibitors.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino and hydroxyl groups could facilitate hydrogen bonding and other interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxypyrimidine: Lacks the hexyl chain, which may affect its solubility and reactivity.
5-Hexyl-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group, potentially altering its chemical properties.
2-Amino-5-methyl-6-hydroxypyrimidin-4(1H)-one: The methyl group may influence its steric and electronic properties.
Uniqueness
The hexyl chain in 2-Amino-5-hexyl-6-hydroxypyrimidin-4(1H)-one may confer unique properties such as increased hydrophobicity, which could affect its interactions with biological membranes or other hydrophobic environments.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-8(14)12-10(11)13-9(7)15/h2-6H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
FNXRLWFYNQHCCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(N=C(NC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
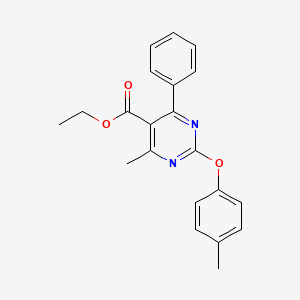

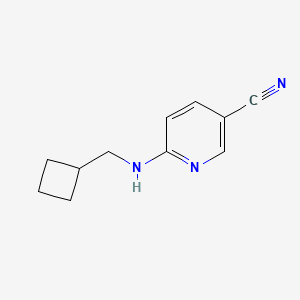
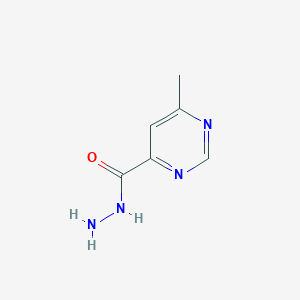

![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
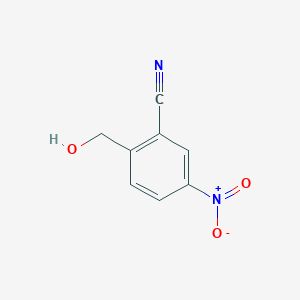
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
